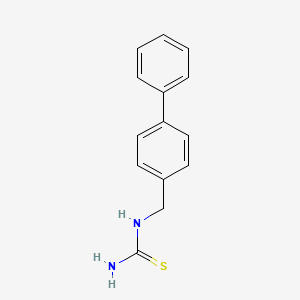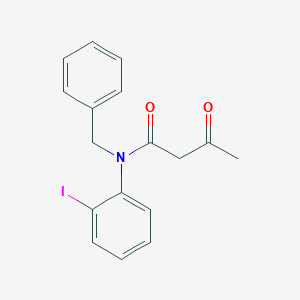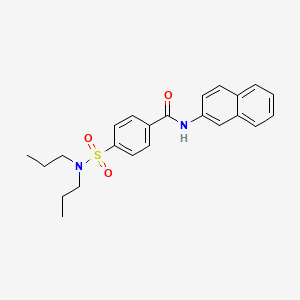
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a naphthalene ring and a dipropylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, followed by the introduction of the dipropylsulfamoyl group via sulfonation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
科学研究应用
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe due to its aromatic structure.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylsulfamoyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The naphthalene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 4-(Naphthalen-2-yl)benzamide
- Naphthalene-2-sulfonamide
- Dipropylsulfamoylbenzene
Uniqueness
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of both the naphthalene ring and the dipropylsulfamoyl group allows for a wide range of interactions and reactivity, making it a versatile compound in various applications.
属性
CAS 编号 |
918666-57-6 |
|---|---|
分子式 |
C23H26N2O3S |
分子量 |
410.5 g/mol |
IUPAC 名称 |
4-(dipropylsulfamoyl)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C23H26N2O3S/c1-3-15-25(16-4-2)29(27,28)22-13-10-19(11-14-22)23(26)24-21-12-9-18-7-5-6-8-20(18)17-21/h5-14,17H,3-4,15-16H2,1-2H3,(H,24,26) |
InChI 键 |
YKEWFMXUSBPKAV-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
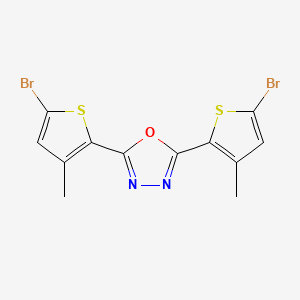
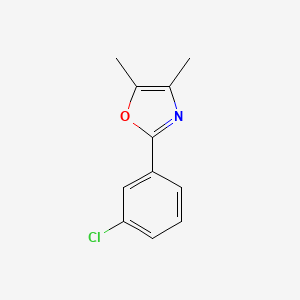
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
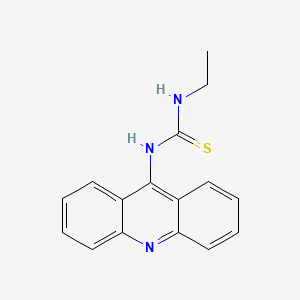
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
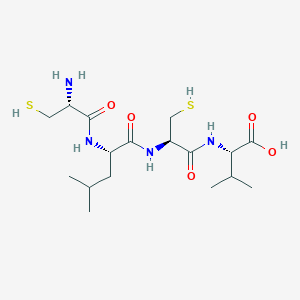
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
